molecular formula C26H23N3 B12561580 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- CAS No. 195381-16-9

1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)-

Cat. No.: B12561580
CAS No.: 195381-16-9
M. Wt: 377.5 g/mol
InChI Key: ZSBLJUSMULDPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two phenyl-1H-pyrrol-2-ylmethyl groups attached to the 2 and 5 positions of the pyrrole ring.

Preparation Methods

The synthesis of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrrole with benzyl halides under basic conditions to form the desired bis(phenyl-1H-pyrrol-2-ylmethyl) derivative. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by various substituents using reagents like halogens or alkylating agents. Major products formed from these reactions include halogenated pyrroles and alkylated pyrroles.

Scientific Research Applications

1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The compound’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- can be compared with other similar compounds, such as:

    1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a similar pyrrole-based structure but with different substituents, leading to distinct chemical and physical properties.

    2,5-Bis(1H-pyrrol-2-ylmethyl)-1H-pyrrole: Another related compound with a different substitution pattern, affecting its reactivity and applications.

    1H-Pyrrole, 2,5-dimethyl-1-phenyl-: This compound features methyl and phenyl groups, providing a basis for comparison in terms of electronic and steric effects.

The uniqueness of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

195381-16-9

Molecular Formula

C26H23N3

Molecular Weight

377.5 g/mol

IUPAC Name

2,5-bis[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole

InChI

InChI=1S/C26H23N3/c1-3-9-19(10-4-1)25(21-13-7-17-27-21)23-15-16-24(29-23)26(22-14-8-18-28-22)20-11-5-2-6-12-20/h1-18,25-29H

InChI Key

ZSBLJUSMULDPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=C(N3)C(C4=CC=CC=C4)C5=CC=CN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.